N1-(6-Chloropyrazin-2-yl)-N2,N2-dimethylethane-1,2-diamine
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Overview
Description
N1-(6-Chloropyrazin-2-yl)-N2,N2-dimethylethane-1,2-diamine is a chemical compound characterized by the presence of a chloro-substituted pyrazine ring and a dimethylated ethanediamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(6-Chloropyrazin-2-yl)-N2,N2-dimethylethane-1,2-diamine typically involves the reaction of 6-chloropyrazine-2-carboxylic acid with N,N-dimethylethylenediamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(6-Chloropyrazin-2-yl)-N2,N2-dimethylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The chloro group in the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazine N-oxides.
Reduction: Formation of reduced pyrazine derivatives.
Substitution: Formation of substituted pyrazine derivatives with various functional groups.
Scientific Research Applications
N1-(6-Chloropyrazin-2-yl)-N2,N2-dimethylethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N1-(6-Chloropyrazin-2-yl)-N2,N2-dimethylethane-1,2-diamine involves its interaction with specific molecular targets. The chloro-substituted pyrazine ring can interact with various enzymes and receptors, potentially inhibiting their activity. The dimethylated ethanediamine moiety may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- N1-(6-Chloro-2-pyrazinyl)-N3,N3-dimethyl-1,3-propanediamine
- N-(6-Chloro-2-pyrazinyl)-1-cyanoethanesulfonamide
- N-(6-Chloro-2-pyrazinyl)-N-(2-furylmethyl)amine
Uniqueness
N1-(6-Chloropyrazin-2-yl)-N2,N2-dimethylethane-1,2-diamine is unique due to its specific substitution pattern and the presence of both a chloro-substituted pyrazine ring and a dimethylated ethanediamine moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(6-chloropyrazin-2-yl)-N',N'-dimethylethane-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN4/c1-13(2)4-3-11-8-6-10-5-7(9)12-8/h5-6H,3-4H2,1-2H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDMEFAOEAHGGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=CN=CC(=N1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901192853 |
Source
|
Record name | N2-(6-Chloro-2-pyrazinyl)-N1,N1-dimethyl-1,2-ethanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901192853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219957-55-7 |
Source
|
Record name | N2-(6-Chloro-2-pyrazinyl)-N1,N1-dimethyl-1,2-ethanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219957-55-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N2-(6-Chloro-2-pyrazinyl)-N1,N1-dimethyl-1,2-ethanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901192853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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